Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Pargyline and Selegiline
The target compound exhibits an XLogP3 of 2.3 and zero hydrogen bond donors (HBD = 0), compared to pargyline (XLogP3 ≈ 1.9, HBD = 0) and selegiline (XLogP3 ≈ 2.7, HBD = 0) [1]. The topological polar surface area (TPSA) of 12.5 Ų is exceptionally low, which correlates with favorable passive blood-brain barrier penetration [2]. These computed properties place the compound in an intermediate lipophilicity range distinct from both pargyline and selegiline, potentially offering a differentiated CNS distribution profile.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.3; HBD = 0; TPSA = 12.5 Ų; Molecular Weight = 203.28 g/mol |
| Comparator Or Baseline | Pargyline: XLogP3 ≈ 1.9, HBD = 0, MW = 159.23 g/mol; Selegiline: XLogP3 ≈ 2.7, HBD = 0, MW = 187.28 g/mol |
| Quantified Difference | XLogP3: 0.4 units higher than pargyline, 0.4 units lower than selegiline; MW: 44.05 Da higher than pargyline, 16.00 Da higher than selegiline |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and Cactvs (TPSA) |
Why This Matters
The intermediate lipophilicity and absence of hydrogen bond donors suggest a brain penetration profile that differs from both pargyline and selegiline, which is critical for CNS-targeted research applications.
- [1] PubChem. (2025). Compound Summary for CID 99835735; CID 4688 (Pargyline); CID 26757 (Selegiline). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
